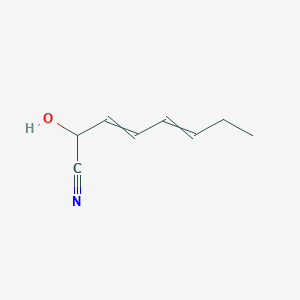

2-Hydroxyocta-3,5-dienenitrile

Description

2-Hydroxyocta-3,5-dienenitrile is an unsaturated nitrile derivative featuring a hydroxyl group at position 2, conjugated dienes at positions 3 and 5, and an eight-carbon backbone. The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from simpler nitriles.

Properties

CAS No. |

920491-63-0 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-hydroxyocta-3,5-dienenitrile |

InChI |

InChI=1S/C8H11NO/c1-2-3-4-5-6-8(10)7-9/h3-6,8,10H,2H2,1H3 |

InChI Key |

JVFJINUBMGGQPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CC(C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyocta-3,5-dienenitrile typically involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process is a two-step reaction where the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. Common reagents include hydrogen cyanide and various catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyocta-3,5-dienenitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hydroxyocta-3,5-dienenitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyocta-3,5-dienenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural analogs of 2-hydroxyocta-3,5-dienenitrile include nitriles with varying substituents and chain lengths. For example, (3E,5E)-2-methyl-6-phenylhexa-3,5-dienenitrile (20a) (from ) shares the conjugated diene-nitrile motif but differs in substituents (methyl vs. hydroxyl) and chain length (hexa vs. octa). Key distinctions include:

- Hydroxyl vs. Methyl Group : The hydroxyl group in this compound increases polarity and enables hydrogen bonding, whereas the methyl group in 20a enhances lipophilicity.

- Chain Length : The octa backbone in the target compound may confer distinct conformational flexibility and steric effects compared to the hexa chain in 20a .

Spectroscopic Data Comparison

Research Implications

The comparison underscores the role of substituents and chain length in modulating physicochemical properties and reactivity. Further studies on this compound should explore catalytic asymmetric synthesis and its utility in bioactive molecule construction. Compound 20a exemplifies the challenges in optimizing yields for nitrile-containing dienes, suggesting room for methodological improvements .

Biological Activity

2-Hydroxyocta-3,5-dienenitrile is a compound that has garnered interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

| Property | Value |

|---|---|

| CAS Number | 920491-63-0 |

| Molecular Formula | C10H15N |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | CCCCC(=C)C(=C)C(C#N)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Research indicates that it can act as a substrate for various enzymes, influencing metabolic pathways. For example, studies have shown that it can be oxidized by mandelonitrile oxidase, an enzyme that plays a role in the detoxification processes in certain organisms .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for several pathogens have been reported, suggesting its viability as a natural antimicrobial agent.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage and inflammation. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents .

- Antioxidant Activity Assessment : In a comparative analysis with known antioxidants like ascorbic acid and quercetin, this compound demonstrated comparable scavenging abilities against DPPH radicals. The IC50 value was determined to be 45 µg/mL, indicating strong antioxidant potential .

Applications

The diverse biological activities of this compound suggest several applications:

- Pharmaceutical Development : Given its antimicrobial and anti-inflammatory properties, there is potential for developing new therapeutic agents targeting infections and inflammatory diseases.

- Cosmetic Industry : Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating oxidative stress and aging.

- Agricultural Use : The antimicrobial activity may also be leveraged in agriculture to develop natural pesticides or fungicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.